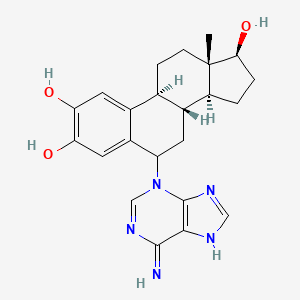
2-Hydroxy Estradiol 6-N3-Adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Estradiol 6-N3-Adenine is a synthetic compound that combines the structural features of 2-Hydroxy Estradiol and 6-N3-Adenine
Preparation Methods
Synthetic Routes and Reaction Conditions
The hydroxylation of estradiol is catalyzed by enzymes such as CYP1A2 and CYP3A4 . The adenine moiety is then introduced through a nucleophilic substitution reaction, where adenine is reacted with the hydroxylated estradiol under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of 2-Hydroxy Estradiol 6-N3-Adenine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of bioreactors for enzyme-catalyzed reactions and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Estradiol 6-N3-Adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The adenine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted adenine compounds .
Scientific Research Applications
2-Hydroxy Estradiol 6-N3-Adenine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydroxylated steroids and nucleobases.
Biology: Investigated for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects in hormone-related disorders and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Hydroxy Estradiol 6-N3-Adenine involves its interaction with estrogen receptors and DNA. The compound binds to estrogen receptors, modulating their activity and influencing gene expression. Additionally, the adenine moiety can intercalate into DNA, affecting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy Estradiol: A metabolite of estradiol with similar hydroxylation but lacking the adenine moiety.
6-N3-Adenine: A modified adenine with similar nucleophilic properties but lacking the steroid structure.
Uniqueness
2-Hydroxy Estradiol 6-N3-Adenine is unique due to its combined structural features, which allow it to interact with both estrogen receptors and DNA. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H27N5O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-6-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,24,29-31H,2-6H2,1H3,(H,25,26)/t11-,13-,15+,16?,19+,23+/m1/s1 |
InChI Key |
IIQKSVGPYDEBGE-MIPWJFNXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


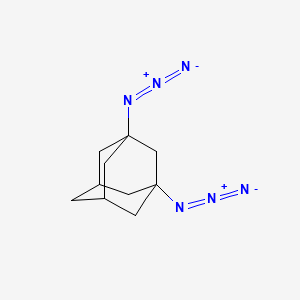
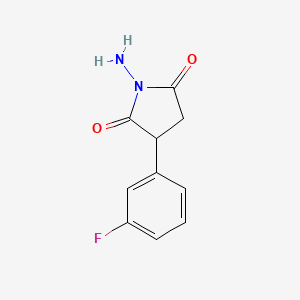
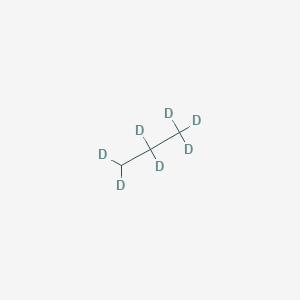
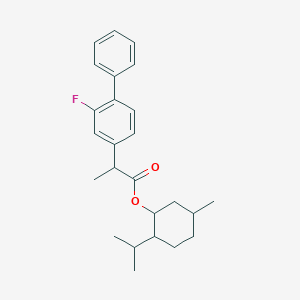
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B13406889.png)
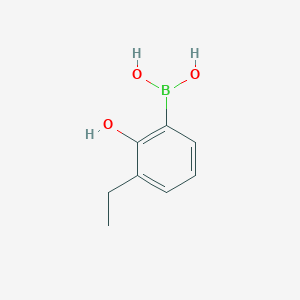
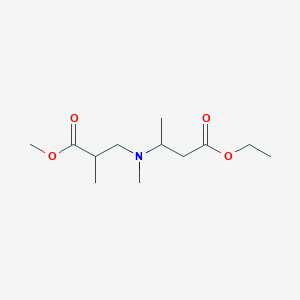

![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
